Barakol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barakol is a natural product found in Senna siamea with data available.

Applications De Recherche Scientifique

1. Effects on Chloride Secretion in Rat Colon

Barakol, extracted from Cassia siamea, demonstrates a stimulatory effect on chloride secretion in rat colon. This action partly occurs through stimulation of submucosal nerves and the release of cyclooxygenase metabolites, explaining its traditional use as a laxative (Deachapunya et al., 2005).

2. Pharmacological Properties and Stability Analysis

Barakol's pharmacological properties, significant in traditional Thai medicines, necessitate an understanding of its stability under various laboratory conditions. High-performance liquid chromatography (HPLC) with electrochemical detection has been employed to assess the purity and stability of extracted barakol solutions (Thongsaard et al., 2001).

3. Stability Under Stress Conditions

Investigating barakol's stability, especially under alkaline and thermal stress, is crucial for its effective use. Extensive degradation occurs under alkaline conditions through base-catalyzed hydrolysis, while it remains stable under acidic conditions. This information is vital for its handling and storage (Chantong et al., 2009).

4. Neuropharmacological Effects

Barakol inhibits striatal dopamine release in vitro, acting similarly to dopamine D2 receptor agonists. It exhibits a reduction in K(+)-stimulated endogenous dopamine release, indicating potential neuropharmacological applications (Thongsaard et al., 1997).

5. Apoptotic Effects in Cellular Models

Barakol's molecular mechanism, involving the generation of reactive oxygen species and activation of caspase-9, leads to apoptosis in mouse embryonal carcinoma P19 cells. This research provides insight into barakol-induced toxicity at the cellular level (Wongtongtair et al., 2011).

6. Cardiac Arrhythmia Studies

Barakol demonstrates protective effects against aconitine-induced cardiac arrhythmias in rats. It reduces the incidence of ventricular fibrillation and tachycardia, indicating its potential in cardiac research (Chen et al., 1999).

7. Effects on Intestinal Muscle Contractions

Barakol increases the force of spontaneous muscle contractions in the rat ileum, suggesting its purgative action and potential clinical importance in intestinal hypomotility disorders (Deachapunya et al., 2005).

8. CNS Inhibitory Effects

Barakol's sedative effect is observed in rodent behavioral tests, where it reduced spontaneous locomotor activity and increased sleeping time. This effect might not be induced via GABA or glycine systems, suggesting its distinct neuropharmacological profile (Sukma et al., 2002).

9. Anxiolytic Properties

Investigations on the anxiolytic properties of barakol have yielded mixed results, with some studies not finding evidence of such effects in behavioral pharmacology tests (Fiorino et al., 1998).

10. Efficient Extraction Methods

Developments in microwave-assisted extraction techniques have enhanced the efficiency of barakol extraction from Senna siamea, indicating advancements in extraction methodologies for natural compounds (Chimsook, 2016).

Propriétés

Numéro CAS |

24506-68-1 |

|---|---|

Formule moléculaire |

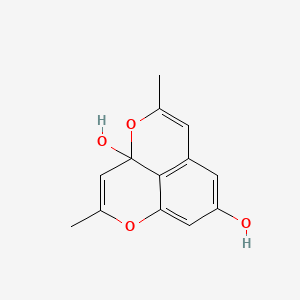

C13H12O4 |

Poids moléculaire |

232.23 g/mol |

Nom IUPAC |

3,7-dimethyl-2,6-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,7,9(13),10-pentaene-5,11-diol |

InChI |

InChI=1S/C13H12O4/c1-7-3-9-4-10(14)5-11-12(9)13(15,17-7)6-8(2)16-11/h3-6,14-15H,1-2H3 |

Clé InChI |

LVPNMZHEDIKUFK-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C3C(=CC(=C2)O)OC(=CC3(O1)O)C |

SMILES canonique |

CC1=CC2=C3C(=CC(=C2)O)OC(=CC3(O1)O)C |

Synonymes |

2,5-dimethyl-3aH-pyrano(2,3,4-de)-1-benzopyran-3a,8-diol 2,5-dimethyl-8H-pyranol(2,3,4-de)-chromen-8-one barakol |

Origine du produit |

United States |

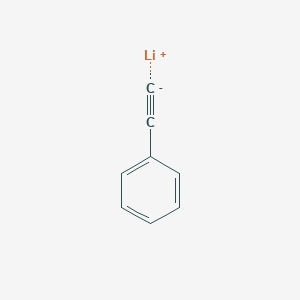

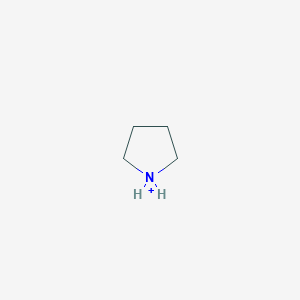

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

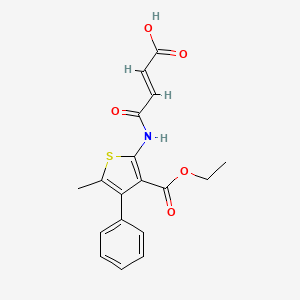

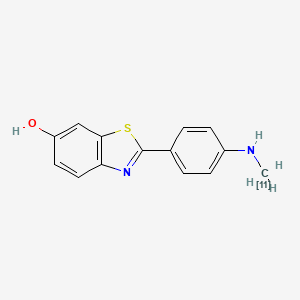

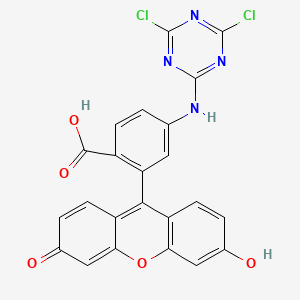

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1226547.png)

![N-(2-methoxyphenyl)-5-methyl-3-(1-naphthalenylmethyl)-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1226555.png)

![4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1226556.png)

![1-[4-(2-Methoxyphenoxy)but-2-ynyl]azepane](/img/structure/B1226557.png)

![N-[[2-(1-cyclohexenyl)ethylamino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1226559.png)

![2-pyridin-4-yl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1226561.png)

![2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B1226566.png)